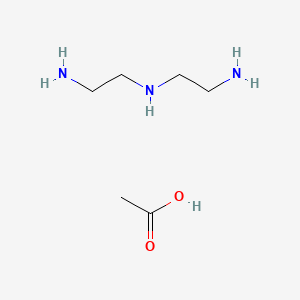

N-(2-Aminoethyl)ethylenediamine acetate

Description

Contextualization within Polyamine and Carboxylate Salt Chemistry

N-(2-Aminoethyl)ethylenediamine acetate (B1210297) is fundamentally understood through the lens of two major classes of chemical compounds: polyamines and carboxylate salts.

Polyamines are organic compounds characterized by the presence of two or more amino groups. wikipedia.org The parent amine of the title compound, Diethylenetriamine (B155796) (DETA), is a linear polyethylene (B3416737) amine with two primary and one secondary amine group. wikipedia.org These nitrogen centers are weak bases and can be protonated, which is a key feature of their chemistry. Polyamines, both natural and synthetic, are ubiquitous in chemistry and biology. chemicalbook.comtaylorandfrancis.com Synthetic polyamines like DETA are crucial industrial chemical building blocks, valued for their nucleophilicity and ability to undergo reactions such as alkylation and acylation. nih.gov

Carboxylate salts are ionic compounds formed from the reaction of a carboxylic acid (in this case, acetic acid) and a base (here, Diethylenetriamine). In N-(2-Aminoethyl)ethylenediamine acetate, the acidic proton of the carboxylic acid is transferred to one of the basic nitrogen atoms of the polyamine, forming an ammonium (B1175870) cation and a carboxylate anion. These are held together by electrostatic forces. The resulting salt typically exhibits properties distinct from its precursors, such as being a solid at room temperature and having greater solubility in polar solvents. The formation of such salts is a common strategy in chemistry to modify the physical properties of a compound. sigmaaldrich.com The acetate ion can also play a role in stabilizing metal complexes formed by the polyamine ligand through hydrogen bonding and electrostatic interactions. evitachem.com

Historical Perspectives on Related Ligand and Polymer Precursor Development

The development of compounds related to N-(2-Aminoethyl)ethylenediamine has a rich history rooted in the advancement of coordination chemistry and polymer science.

The study of polyamines as ligands began with early observations of natural polyamines like spermine (B22157), first identified in the 17th century. chemicalbook.com However, the systematic development of synthetic polyamine ligands took off in the 20th century. Ethylenediamine (B42938), the simplest polyethylene amine, was established as a foundational bidentate chelating agent. nih.gov Its utility spurred the investigation of longer-chain analogues. Diethylenetriamine (DETA), the parent amine of the acetate salt, was recognized as a versatile tridentate ligand, capable of binding to a metal ion at three points, which imparts significant stability to the resulting coordination complex. wikipedia.org This led to the development of a vast range of aminopolycarboxylate ligands, such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), by chemically modifying the amine backbone with carboxylate arms to create powerful chelating agents for industrial, analytical, and medical applications. wikipedia.orgfishersci.com

In polymer science , ethylenediamine and its derivatives became indispensable precursors. nih.gov Because they possess multiple reactive amine groups, they are ideal monomers or cross-linking agents for producing various polymers. nih.gov For example, ethylenediamine is a key building block for Polyamidoamine (PAMAM) dendrimers and is used in the production of polyurethane fibers. nih.govsigmaaldrich.com Similarly, DETA serves as a common curing agent (hardener) for epoxy resins, where its amine groups react with epoxide rings to form a rigid, cross-linked thermoset material with strong adhesive properties. wikipedia.org This historical role of DETA as a polymer precursor underscores the industrial and scientific importance of this class of polyamines.

Current Academic Research Trajectories and Multidisciplinary Significance

The scientific interest in N-(2-Aminoethyl)ethylenediamine and its derivatives continues, with research spanning multiple disciplines. The compound itself, as an acetate salt, is significant as a means to handle and deliver the versatile DETA cation in specific applications.

Current research trajectories involving the core diethylenetriamine structure include:

Materials Science and Separation Technologies: Diethylenetriamine derivatives are being explored for advanced applications. For instance, they are used to prepare forward osmosis draw solutions, which are critical for new water purification and desalination technologies. wikipedia.org The ability to create solutions with high osmotic pressure is a key finding in this area. Furthermore, polymer-bound diethylenetriamine is utilized as a scavenger resin in chemical synthesis to remove excess acids and other electrophilic reagents. fishersci.com

Coordination Chemistry and Catalysis: The tridentate nature of the diethylenetriamine cation makes it a valuable ligand in the synthesis of novel metal complexes. Research continues into the catalytic and electronic properties of these complexes. Mixed-ligand complexes involving diethylenetriamine are being synthesized and studied for their potential in various chemical transformations. taylorandfrancis.com

Medicinal and Biological Chemistry: While not a therapeutic agent itself, the polyamine backbone is a critical structural motif in drug discovery. Researchers are developing polyamine analogues and conjugates as targeted therapies. For example, polyamine transport ligands are being designed to selectively deliver cytotoxic agents to cancer cells, which often exhibit higher polyamine uptake compared to normal cells. mdpi.comguidechem.com The development of these sophisticated molecules often involves the synthesis and modification of polyamine precursors like DETA.

The multidisciplinary significance of this compound lies in its role as a stable, often more soluble, source of the N-(2-Aminoethyl)ethylenediamine cation, a fundamental building block in the creation of functional materials, complex coordination compounds, and advanced chemical reagents.

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;acetic acid | |

| CAS Number | 7347-35-5 | epa.gov |

| Molecular Formula | C₆H₁₇N₃O₂ | epa.gov |

| Molecular Weight | 163.22 g/mol | evitachem.com |

| Appearance | Colorless to pale yellow liquid or solid | evitachem.com |

| Boiling Point | 353.2°C at 760 mmHg | epa.gov |

| Flash Point | 167.4°C | epa.gov |

| Solubility | Soluble in water and polar organic solvents | evitachem.com |

Table 2: Properties of Constituent Compounds

| Property | Diethylenetriamine (Parent Amine) | Acetic Acid (Counter-ion) |

| CAS Number | 111-40-0 | 64-19-7 |

| Molecular Formula | C₄H₁₃N₃ | C₂H₄O₂ |

| Molecular Weight | 103.17 g/mol | 60.05 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Melting Point | -40 °C | 16.6 °C |

| Boiling Point | 207 °C | 118.1 °C |

| Density | 0.95 g/cm³ | 1.049 g/cm³ |

| Nature | Weak Base | Weak Acid |

Properties

CAS No. |

7347-35-5 |

|---|---|

Molecular Formula |

C6H17N3O2 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |

InChI Key |

PBJZEKIRGDSGMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CNCCN)N |

Related CAS |

56329-47-6 86171-31-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Precursor Selection and Chemical Transformations for Acetate (B1210297) Salt Formation

The synthesis of N-(2-Aminoethyl)ethylenediamine acetate is fundamentally an acid-base reaction. The primary precursors are N-(2-Aminoethyl)ethylenediamine, also known as diethylenetriamine (B155796) (DETA), and acetic acid. evitachem.comlibretexts.org DETA is a commercially available organic compound produced industrially through methods such as reacting 1,2-dichloroethane (B1671644) with ammonia (B1221849) or the reaction of ethanolamine (B43304) and ammonia. wikipedia.orgwikipedia.org Acetic acid is also a readily available commodity chemical.

The core chemical transformation involves the protonation of one or more of the nitrogen atoms of the DETA molecule by acetic acid. libretexts.org DETA possesses three amine groups—two primary and one secondary—all of which are basic and can accept a proton from the carboxylic acid. wikipedia.orgyoutube.com The reaction is typically performed by mixing the two precursors, often in a suitable solvent, and may be heated to facilitate the completion of the reaction. evitachem.com The resulting product is an ammonium (B1175870) salt. libretexts.org

The selection of precursors for similar polyamine salts is critical and often dictated by the desired properties of the final product. For instance, in the synthesis of chelating agents like diethylenetriamine pentaacetic acid (DTPA), chloroacetic acid is used in conjunction with diethylenetriamine. google.com Similarly, various polyamine precursors like arginine, methionine, and ornithine are studied for their roles in biological systems under stress. nih.govnih.gov

Reaction Mechanisms of Salt Synthesis and Stereochemical Considerations

The formation of this compound proceeds through a classic acid-base neutralization mechanism. The lone pair of electrons on the nitrogen atoms of the amine groups in DETA act as proton acceptors (Brønsted-Lowry bases), while the acetic acid acts as a proton donor (Brønsted-Lowry acid). libretexts.org The proton from the hydroxyl group of the acetic acid is transferred to a nitrogen atom, forming an ammonium cation and an acetate anion, which are then ionically bonded. youtube.com

The reaction can be represented as: HN(CH₂CH₂NH₂)₂ + CH₃COOH ⇌ [H₂N(CH₂CH₂NH₂)₂]⁺[CH₃COO]⁻

Given that DETA has three amine groups with different basicities (pKa values for the conjugate acids are approximately 9.74 for the tertiary amine, and around 10.6-10.7 for the primary amines), the protonation can occur at multiple sites. youtube.com The specific site of protonation and the stoichiometry of the reaction (i.e., whether one, two, or all three amines are protonated) can be controlled by the molar ratio of the reactants and the reaction conditions.

Stereochemical Considerations: N-(2-Aminoethyl)ethylenediamine itself is an achiral molecule as it does not possess a stereocenter. Therefore, the synthesis of its acetate salt does not typically involve stereochemical considerations. However, the derivatization of this compound can introduce chirality, as seen in the synthesis of N-alkyl amino acid esters and amides where preserving the stereochemical integrity of the chiral starting material is crucial. nih.gov

Optimization of Synthetic Pathways and Process Intensification

The optimization of the synthesis of amine salts like this compound focuses on maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include temperature, pressure, solvent choice, and reactant ratios. For industrial production, the synthesis may be carried out in large reactors with automated systems for precise control over these parameters. evitachem.com Purification methods such as crystallization or distillation are employed to remove unreacted starting materials and solvents. evitachem.com

Process intensification is an approach in chemical engineering that aims to make chemical processes smaller, more efficient, safer, and more sustainable. youtube.com This can be achieved by using multifunctional reactors, which combine reaction and separation into a single unit, or by employing advanced equipment like intensive mixing devices. youtube.com For amine salt production, continuous flow reactors could offer advantages over traditional batch reactors by providing better heat and mass transfer, leading to higher yields and more consistent product quality. The use of dividing wall columns in distillation is another example of process intensification that can reduce equipment size and energy consumption. youtube.com

In related syntheses, such as the production of formate (B1220265) salts of tertiary amines, process parameters like a pressure of 40 to 200 bar and molar ratios of CO₂ to H₂ between 10:1 and 0.1:1 are optimized for continuous processes. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of this compound is a relatively straightforward acid-base reaction, but green chemistry principles can still be applied.

Key areas for applying green chemistry include:

Atom Economy: The salt formation is an addition reaction with 100% theoretical atom economy.

Solvent Selection: If a solvent is necessary, the choice of a green solvent (e.g., water, ethanol) over more hazardous organic solvents is preferable. Some syntheses can even be performed solvent-free. organic-chemistry.org

Energy Efficiency: Conducting the reaction at ambient temperature or with minimal heating reduces energy consumption.

Renewable Feedstocks: While DETA is typically derived from petrochemical sources, research into producing its precursors, like ethanolamine, from renewable resources is ongoing. wikipedia.org Acetic acid can also be produced via fermentation. The synthesis of ethyl acetate through the acceptorless dehydrogenation of ethanol (B145695) is an example of a green process for bulk chemical production. nih.gov

The use of bio-inspired amine-rich additives, like the ethylenediamine (B42938) series, in a green ambient co-precipitation method for nanoparticle synthesis highlights the potential for these types of compounds in environmentally friendly processes. rsc.org

Derivatization Reactions and Functional Group Transformations

The amine groups of N-(2-Aminoethyl)ethylenediamine are reactive and can undergo a variety of derivatization reactions, allowing for the creation of a wide range of functional molecules. mdpi.com The acetate salt can be a starting material for these reactions, or the free amine can be used directly.

Amidation and Alkylation Reactions

Amidation: The primary and secondary amine groups of N-(2-Aminoethyl)ethylenediamine can react with carboxylic acids, acyl chlorides, or acid anhydrides to form amides. organic-chemistry.orglibretexts.org Direct reaction with a carboxylic acid typically requires heat and removal of water to drive the reaction towards amide formation, as it initially forms a salt. libretexts.org A more common approach is to use an activated carboxylic acid derivative like an acyl chloride or anhydride. organic-chemistry.orglibretexts.org These reactions are often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. mnstate.edu

Alkylation: The amine groups can also be N-alkylated using alkyl halides. mdpi.com This reaction typically proceeds via an SN2 mechanism. youtube.com A challenge with the alkylation of polyamines like DETA is controlling the degree of alkylation, as polyalkylation is common. mnstate.edu Using a large excess of the amine can favor mono-alkylation. mnstate.edu More advanced methods for N-alkylation include the use of alcohols as alkylating agents in the presence of a catalyst, which is a more atom-economical and greener approach. nih.govrsc.org

Interactive Table: Comparison of Derivatization Reactions

| Reaction Type | Reagents | Key Considerations |

| Amidation | Carboxylic acids, Acyl chlorides, Anhydrides | Salt formation with carboxylic acids requires heat. Acyl chlorides/anhydrides are more reactive. A base is often needed. organic-chemistry.orglibretexts.org |

| Alkylation | Alkyl halides, Alcohols | Polyalkylation is a common side reaction. mnstate.edu Catalytic methods using alcohols are a greener alternative. nih.govrsc.org |

Formation of Macrocyclic and Polymeric Derivatives

N-(2-Aminoethyl)ethylenediamine is a common building block for the synthesis of macrocycles and polymers due to its multiple reactive amine sites.

Macrocyclic Derivatives: The reaction of DETA with dicarboxylic acids or other bifunctional electrophiles can lead to the formation of macrocyclic polyamides. The high dilution principle is often employed in these reactions to favor intramolecular cyclization over intermolecular polymerization. These macrocycles are important as ligands in coordination chemistry and as host molecules in supramolecular chemistry.

Polymeric Derivatives: DETA is widely used as a curing agent for epoxy resins. wikipedia.org The amine groups react with the epoxide groups of the resin in a ring-opening addition reaction, leading to a highly cross-linked, thermoset polymer. wikipedia.org This is a form of N-alkylation. Polyamides can also be synthesized by reacting DETA with dicarboxylic acids under conditions that favor polymerization. These polymers have applications as adhesives, coatings, and fibers. The attachment of polymers like polyethylene (B3416737) glycol (PEG) to molecules containing amine groups is a strategy used to modify the properties of biologically active molecules. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations

Acid-Base Equilibria and Protonation State Characterization

The protonation of diethylenetriamine (B155796) occurs in a stepwise manner. In a strongly acidic solution, all three nitrogen atoms will be protonated, yielding a tricationic species. As the pH increases, the primary amino groups will deprotonate first, followed by the secondary amino group. The approximate pKa values for diethylenetriamine are in the range of 9.9, 9.1, and 4.3. The acetate (B1210297) ion, with a pKa of its conjugate acid (acetic acid) around 4.76, will exist predominantly in its unprotonated form in neutral and basic solutions.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)ethylenediamine Acetate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C6H17N3O2 | 163.221 epa.gov |

| N-(2-Aminoethyl)ethylenediamine (Diethylenetriamine) | C4H13N3 | 103.17 chemeo.com |

Note: Data sourced from various chemical databases.

The characterization of the specific protonation states at different pH values can be accomplished using techniques such as potentiometric titration and NMR spectroscopy. These methods allow for the determination of the precise pKa values and the distribution of the various protonated species in solution.

Nucleophilic and Electrophilic Reactivity Profiles

The primary and secondary amine groups in N-(2-Aminoethyl)ethylenediamine render it a potent nucleophile. masterorganicchemistry.com Nucleophiles are chemical species that donate a pair of electrons to an electrophile to form a chemical bond. masterorganicchemistry.com The nitrogen atoms in the amine groups possess lone pairs of electrons, making them available for reaction with electron-deficient centers.

The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com Generally, more basic amines are stronger nucleophiles. masterorganicchemistry.com The primary amino groups in N-(2-Aminoethyl)ethylenediamine are expected to be more sterically accessible and thus may exhibit higher reactivity in some nucleophilic substitution reactions compared to the secondary amine. However, the secondary amine is generally more basic and thus a stronger nucleophile in the absence of significant steric constraints.

This compound can participate in a variety of nucleophilic reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form substituted amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reaction with Carbon Dioxide: The amine groups can react with CO2 to form carbamates, a reaction of significant interest in carbon capture technologies. nih.govsemanticscholar.org

While primarily nucleophilic, the potential for N-(2-Aminoethyl)ethylenediamine to act as an electrophile is limited but not impossible. Under specific conditions, such as the formation of an iminium ion intermediate, the carbon atom adjacent to the nitrogen can become electrophilic and susceptible to attack by a nucleophile. nih.gov However, its predominant chemical nature is that of a nucleophile. rsc.orgnih.gov

Reaction Kinetics and Thermodynamic Analysis of Transformations

The kinetics of reactions involving N-(2-Aminoethyl)ethylenediamine and its derivatives have been studied, particularly in the context of CO2 capture. The reaction between the related compound 2-((2-aminoethyl)amino)ethanol (AEEA) and CO2 in aqueous solutions has been investigated using techniques like the stopped-flow method. rti.org These studies reveal that the reaction proceeds through a zwitterionic mechanism, where the amine attacks CO2 to form a zwitterionic intermediate, which is then deprotonated by a base. rti.org

The reaction rate constants are influenced by temperature and the concentration of the amine. For AEEA, the pseudo-first-order rate constants were found to be higher than those for monoethanolamine (MEA), a benchmark solvent for CO2 capture. rti.org The activation energy for the reaction of AEEA with CO2 in an aqueous solution has been estimated, providing insight into the temperature dependence of the reaction rate. researchgate.net

Table 2: Kinetic Data for the Reaction of 2-((2-aminoethyl)amino)ethanol (AEEA) with CO2

| Temperature (K) | Amine Concentration (mol/m³) | Pseudo-first-order rate constant (k₀) | Reference |

|---|---|---|---|

| 298 | 9.93 - 80.29 | Varies with concentration | rti.org |

| 303 | 9.93 - 80.29 | Varies with concentration | rti.org |

| 308 | 9.93 - 80.29 | Varies with concentration | rti.org |

Thermodynamic analysis of these transformations involves determining the enthalpy, entropy, and Gibbs free energy of the reaction. These parameters provide information on the spontaneity and equilibrium position of the reaction. For the reaction with CO2, the formation of carbamates is typically an exothermic process. The NIST Chemistry WebBook provides thermochemical data for the parent amine, diethylenetriamine, which can be used to estimate the thermodynamics of its reactions. chemeo.comnist.gov

Hydrolytic Stability and Degradation Pathways under Controlled Conditions

The hydrolytic stability of this compound is an important consideration for its storage and use in aqueous environments. The amide linkages that could be formed through its reactions are susceptible to hydrolysis under acidic or basic conditions, though the amine groups themselves are generally stable to hydrolysis.

However, under conditions of elevated temperature and in the presence of species like CO2, the parent amine can undergo thermal degradation. nih.gov Studies on the thermal degradation of AEEA have identified several degradation products, including cyclic ureas like 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.gov The formation of these products is proposed to occur through the formation of a carbamate (B1207046) intermediate followed by intramolecular cyclization. nih.govsemanticscholar.org

The degradation pathways are complex and can lead to the formation of various oligomers and other byproducts, which can impact the performance of the amine in applications such as CO2 capture by causing issues like foaming and increased viscosity. nih.gov The primary degradation routes for similar diamines often involve carbamate formation followed by either intermolecular cyclization to form an imidazolidinone or nucleophilic attack by another amine molecule to form a urea (B33335) derivative. semanticscholar.org

Role as an Intermediate in Complex Chemical Syntheses

The multiple reactive sites of N-(2-Aminoethyl)ethylenediamine make it a valuable building block and intermediate in the synthesis of more complex molecules. Its primary and secondary amine groups can be selectively functionalized to introduce a variety of chemical moieties.

It can serve as a precursor for the synthesis of:

Polyamides and other polymers: The diamine functionality allows it to be used as a monomer in polymerization reactions.

Chelating agents: The arrangement of the nitrogen atoms makes it an effective ligand for coordinating with metal ions. Modified versions of this structure are used in the synthesis of ligands for various applications.

Pharmaceuticals and agrochemicals: The N-(2-Aminoethyl)ethylenediamine scaffold can be incorporated into biologically active molecules. For instance, derivatives of similar structures, like 2-((2-Aminoethyl)amino)acetic acid, are investigated in medicinal chemistry. medchemexpress.com

Corrosion inhibitors and epoxy curing agents: The amine groups can react with surfaces and other reactive molecules, making them useful in industrial applications.

The acetate salt form can be particularly useful in syntheses where a buffered system or a specific pH range is desired. The acetate counter-ion can act as a mild base, facilitating certain reactions without the need for an external base.

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles and Coordination Modes of N-(2-Aminoethyl)ethylenediamine Acetate (B1210297)

N-(2-Aminoethyl)ethylenediamine acetate is an intriguing ligand from a design perspective, incorporating both a polyamine backbone and a carboxylate functional group. The diethylenetriamine (B155796) (dien) portion of the molecule contains three nitrogen atoms—two primary and one secondary—which can act as Lewis bases, donating their lone pairs of electrons to a metal center. This arrangement allows for the possibility of the ligand acting in a tridentate (κ³) fashion, binding to a metal ion through all three nitrogen atoms. Such coordination is common for the parent dien ligand, which typically forms two five-membered chelate rings with a metal ion, resulting in a stable complex.

The presence of the acetate group introduces additional complexity and versatility to the coordination behavior. The carboxylate group can coordinate to a metal ion in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand between two metal centers. This multifunctionality suggests that this compound could potentially act as a tetradentate ligand, coordinating through the three nitrogen atoms and one of the oxygen atoms of the acetate group. The actual coordination mode will be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the steric constraints of the ligand itself.

Stoichiometry and Geometrical Isomerism of Metal Complexes

The stoichiometry of metal complexes formed with this compound is expected to vary depending on the coordination number of the metal ion and the denticity of the ligand in a particular complex. For a metal ion that typically forms octahedral complexes with a coordination number of six, several stoichiometries are possible. If the ligand acts as a tridentate NNN donor, a 1:2 metal-to-ligand ratio is likely, forming a complex of the type [M(L)₂]ⁿ⁺. In such a case, geometrical isomerism is possible. The two tridentate ligands can coordinate to the metal center in either a meridional (mer) or a facial (fac) arrangement.

Alternatively, if the ligand acts as a tetradentate NNN-O donor, a 1:1 stoichiometry would be more probable, forming a complex of the type [M(L)(X)₂]ⁿ⁺, where X represents other ligands such as water or anions present in the coordination sphere. In this scenario, cis and trans isomers could arise depending on the relative positions of the X ligands.

For square planar complexes, typically formed by d⁸ metal ions like Ni(II), Pd(II), and Pt(II), a 1:1 stoichiometry with the ligand acting as a tetradentate donor would be expected to be stable. The study of related ethylenediamine (B42938) complexes has shown the existence of both cis and trans isomers for [Co(en)₂Cl₂]⁺, which can be distinguished by their different physical and chemical properties, including color. rjpbcs.com

Thermodynamics and Kinetics of Metal Chelation

The formation of chelate rings is a thermodynamically favorable process due to the chelate effect, which leads to a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands. For this compound, its potential to form multiple chelate rings (two from the dien backbone and potentially one from the acetate group) suggests that it will form highly stable complexes with many metal ions.

The kinetics of complex formation and dissociation are also critical aspects. The rate of ligand exchange can vary significantly depending on the metal ion. For instance, Co(III) complexes are known to be kinetically inert, meaning that ligand exchange is slow, which allows for the isolation of different isomeric forms. rjpbcs.com The kinetics of chelation for this compound would likely be a multi-step process, involving the initial coordination of one donor atom followed by the sequential binding of the others.

Spectroscopic and Structural Elucidation of Metal-Polyamine Acetate Complexes

A variety of spectroscopic techniques are essential for the characterization of metal complexes with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms are involved in coordination. The stretching frequencies of N-H and C=O bonds are particularly informative. Upon coordination of the amino groups to a metal ion, the N-H stretching vibrations are expected to shift to lower wavenumbers. Similarly, coordination of the carboxylate group would alter the stretching frequencies of the C=O and C-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-Vis region can provide information about the geometry of the coordination sphere. The d-d electronic transitions of transition metal ions are sensitive to the ligand field environment. For example, the color difference between cis and trans isomers of cobalt(III) complexes is a direct consequence of their different UV-Vis absorption spectra. rjpbcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion.

Table 1: Representative Spectroscopic Data for Related Metal-Amine Complexes

| Complex | Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| [Cu(en)₂(H₂O)₂]²⁺ | IR | Shift of N-H stretching to lower wavenumbers | Coordination of amine groups | evitachem.com |

| [Re(dien-derivative)(CO)₃] | X-ray | Tridentate coordination of dien backbone | Confirms binding mode | nih.gov |

Rational Design of Metal Complexes for Catalytic Applications

The versatile coordination properties of this compound make its metal complexes attractive candidates for catalytic applications. The ability to fine-tune the steric and electronic properties of the complex by varying the metal ion and the coordination environment is a key aspect of rational catalyst design.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Metal complexes of this compound could potentially be used in a variety of catalytic reactions, such as oxidation, reduction, and carbon-carbon bond formation. The presence of both amine and carboxylate donors allows for the stabilization of various metal oxidation states, which is often crucial for catalytic cycles. For example, related aminocarboxylate ligands like EDTA have been shown to catalyze reactions such as the N-formylation of amines using CO₂. nih.gov

Heterogeneous Catalysis and Immobilization Strategies

A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products. This can be overcome by immobilizing the catalyst on a solid support, a process known as heterogenization. The functional groups on this compound provide convenient handles for immobilization. For instance, the ligand or its pre-formed metal complex could be covalently attached to a polymer or silica (B1680970) support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Supported metal catalysts are widely used in the synthesis of nitrogen-containing heterocycles. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethylenetriamine (dien) |

| Ethylenediamine (en) |

| Ethylenediaminetetraacetic acid (EDTA) |

| Cobalt(III) chloride |

| Rhenium(I) carbonyl bromide |

Applications in Polymer Science and Advanced Materials Engineering

Role as a Monomer in Polymerization Reactions

The core of N-(2-Aminoethyl)ethylenediamine acetate's utility in polymerization lies in its parent amine, N-(2-Aminoethyl)ethylenediamine, also known as diethylenetriamine (B155796) (DETA). nist.gov DETA is a trifunctional monomer, possessing two primary amine groups and one secondary amine group, each capable of reacting with functional groups like carboxylic acids, acyl chlorides, or epoxides. This reactivity allows it to be a fundamental building block in the synthesis of polyamides and other polymers.

The acetate (B1210297) salt form provides a convenient and stable source of the DETA monomer. In many polymerization reactions, particularly those conducted in solution, the acetate salt can be used directly. The reaction conditions, such as heat or the presence of other bases, can neutralize the acetic acid, freeing the amine groups to participate in the polymerization process.

For example, hyperbranched polyamides have been synthesized using a one-step solid-state polymerization approach involving ethylenediaminetetraacetic acid (EDTA) and ethylenediamine (B42938) (EDA), a related diamine. rsc.org This process relies on the acid-base reaction between the monomers to form charged ions that aggregate, followed by thermal treatment to drive amide formation. rsc.org A similar principle can be applied using this compound, where the pre-formed salt structure could facilitate ordered monomer assembly prior to polymerization, potentially leading to polymers with low dispersity. rsc.org

Function as a Cross-linking Agent in Polymer Networks

Cross-linking is a critical process in polymer chemistry that involves forming covalent bonds to join polymer chains, creating a three-dimensional network. korambiotech.com This network structure enhances mechanical strength, thermal stability, and chemical resistance. Polyamines like DETA are widely used as cross-linking agents, or "hardeners," for epoxy resins. The primary and secondary amine groups of the DETA molecule react with the epoxide rings of the resin in a ring-opening addition reaction, effectively linking the epoxy polymer chains together.

This compound can serve as a source for the cross-linking agent. The amine groups, once deprotonated from the acetate salt, become active nucleophiles ready to react. The use of the acetate salt may offer advantages in controlling the reaction kinetics, as the release of the free amine can be modulated by temperature or pH.

The choice of cross-linking agent is crucial for tailoring the final properties of the material. thermofisher.com Different agents can affect reaction time and temperature. nih.gov For instance, in the cross-linking of ethylene (B1197577) vinyl acetate (EVA), various peroxide agents show different efficiencies, with some enabling lower reaction temperatures and shorter processing times. nih.gov While not a peroxide, the reactivity of this compound as a cross-linker would similarly influence the curing process of systems like epoxy resins, impacting the final network structure and material characteristics.

Synthesis and Characterization of Polymeric Materials Incorporating this compound Moieties

The incorporation of N-(2-Aminoethyl)ethylenediamine moieties into polymer backbones leads to materials with unique properties, such as enhanced hydrophilicity and the ability to chelate metal ions. A common synthetic route involves the polyaddition reaction between a dianhydride, like ethylenediaminetetraacetic dianhydride (A-EDTA), and a diamine. By substituting a standard diamine with N-(2-Aminoethyl)ethylenediamine, a polyamide with pendant aminoethyl groups can be created. The use of the acetate salt could aid in solubilizing the monomer in polar solvent systems during the reaction.

Example Synthesis Reaction: A general procedure for creating a polyamide involves reacting a dianhydride with a diamine in a suitable solvent. The resulting polymer is then purified, often through washing and dialysis, to remove unreacted monomers and solvents.

Characterization of these polymers is essential to confirm their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the polymer's structure, confirm the successful incorporation of the amine moieties, and determine the degree of functionalization. rsc.orgacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in the polymer, such as the amide bonds formed during polymerization and the N-H bonds of the amine groups. rsc.org

Gel Permeation Chromatography (GPC) : GPC is employed to determine the molecular weight and molecular weight distribution (dispersity) of the synthesized polymers. rsc.org

Research on carboxymethylated polyethylenimines (CM-PEIs) demonstrates how modifying a polyamine backbone can tune material properties. acs.org The degree of functionalization, determined by techniques like NMR, directly impacts the polymer's size and metal-binding capacity. acs.org Similarly, polymers synthesized with this compound moieties can be expected to exhibit properties dependent on the density of the incorporated amine groups.

Development of Functionalized Materials for Adsorption and Separation Technologies

The amine groups of N-(2-Aminoethyl)ethylenediamine are excellent ligands for functionalizing surfaces to create advanced materials for adsorption and separation. These materials are designed to selectively capture specific molecules or ions from a mixture, with applications in environmental remediation, resource recovery, and purification processes. mdpi.com

One prominent application is the development of adsorbents for capturing carbon dioxide or metal ions. For instance, N-(2-Hydroxyethyl)ethylenediamine (AEEA) has been loaded onto porous resins to create solid amine adsorbents with high CO2 adsorption capacity. researchgate.net The amine groups react reversibly with CO2, allowing for its capture from gas streams like biogas. researchgate.net The stability of these materials is demonstrated by their consistent performance over multiple adsorption-desorption cycles. researchgate.net

In another study, cotton-derived nanocellulose was functionalized with a polyamino ligand to create a bio-based adsorbent for sequestering rare earth and late transition elements from aqueous solutions. rsc.org The amine-functionalized surface showed high adsorption capacity and selectivity, demonstrating the potential for creating specialized materials for sustainable recycling technologies. rsc.org this compound can be a key reagent in these syntheses, providing the essential amine functionality needed to bind target species. The process typically involves activating the substrate surface (e.g., cellulose (B213188) or a polymer membrane) and then reacting it with the polyamine. rsc.org

Research Findings on Amine-Functionalized Adsorbents

| Functionalizing Agent | Substrate | Target Species | Key Finding | Reference |

| N-(2-Hydroxyethyl)ethylenediamine | Porous Resin | Carbon Dioxide (CO2) | Adsorption capacity reached 149.36 mg/g under optimized conditions. | researchgate.net |

| tris(2-aminoethyl) amine (TAEA) | Nano Cellulose | Rare Earth & Transition Metals | Quick uptake, high adsorption capacity, and selectivity for certain metals. | rsc.org |

| Polyethylenimine (PEI) | Cellulose Acetate | Proteins (e.g., BSA) | Modification can reduce protein adsorption and improve filtration performance. | mdpi.com |

Fabrication of Polyamine-Based Ionic Liquids and Their Chemical Utility

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting unique properties like low vapor pressure, high thermal stability, and tunable solvency. Polyamine-based ionic liquids represent a subclass where the cation is formed by the protonation of a polyamine.

A polyethylene (B3416737) polyamine type ammonium (B1175870) salt ionic liquid can be prepared by reacting a polyethylene polyamine with a suitable protonic acid. google.com In this context, this compound is itself a simple polyamine-based ionic liquid, where the cation is the protonated N-(2-Aminoethyl)ethylenediammonium and the anion is acetate.

These ionic liquids have shown utility as catalysts in acid-catalyzed reactions. google.com The high density of protonated amine sites can lead to high catalytic activity. The properties of the ionic liquid, such as viscosity and acidity, can be tuned by selecting the polyamine structure and the corresponding acid. A patented method describes the synthesis of such ionic liquids from mixtures of polyethyleneimine oligomers (including diethylenetriamine) and various strong acids. google.com The resulting ILs were effective catalysts, achieving high substrate conversion rates. google.com The use of this compound in this context provides a direct route to a protonated ionic liquid system with potential applications in catalysis and as specialized reaction media.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating N-(2-Aminoethyl)ethylenediamine from impurities and for quantifying its concentration. Due to the polar nature and high basicity of the amine, specific chromatographic conditions or derivatization steps are often necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile polar compounds like N-(2-Aminoethyl)ethylenediamine acetate (B1210297). The method's success hinges on the appropriate choice of column, mobile phase, and detector.

Research Findings: Direct analysis of underivatized aliphatic amines by reversed-phase HPLC is often challenging due to poor retention and peak shape. However, methods have been developed to overcome this. A common approach involves pre-column derivatization to attach a chromophore or fluorophore to the amine groups, enhancing detection by UV-Vis or fluorescence detectors. nih.gov For instance, derivatization with ortho-phthaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) yields a highly fluorescent isoindole derivative, allowing for sensitive detection. nih.gov

Ion-pair chromatography is another strategy, where a counter-ion is added to the mobile phase to form a neutral ion pair with the protonated amine, which can then be retained on a standard C18 column. For quantitative analysis of biogenic amines, HPLC methods using a C18 column with a gradient elution of ammonium (B1175870) acetate and acetonitrile (B52724) have been successfully validated. nih.gov

Typical HPLC Conditions for Amine Analysis:

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Nova-Pak C18, 4 µm, 150 mm × 3.9 mm) | nih.gov |

| Mobile Phase | Gradient elution using A: 0.1 M Ammonium Acetate and B: Acetonitrile | nih.gov |

| Derivatization Agent | o-Phthalaldehyde (OPA) and 2-Mercaptoethanol (for fluorescence detection) | nih.gov |

| Detection | Fluorescence (Excitation: 330 nm, Emission: 450 nm) or UV | nih.gov |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification, but direct analysis of polar amines like N-(2-Aminoethyl)ethylenediamine can be problematic due to their high boiling points and tendency to adsorb onto the column, leading to poor peak shape and thermal degradation. nih.govgcms.czresearchgate.net

Research Findings: To make the analyte more volatile and thermally stable, a derivatization step is essential. researchgate.netresearchgate.net Common derivatization agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., ethyl chloroformate, acetic anhydride). nih.govjmaterenvironsci.com For example, ethyl chloroformate reacts with both primary and secondary amines to form stable carbamates, which are amenable to GC-MS analysis. nih.gov Another approach involves using phthalaldehyde as a derivatizing agent to form a stable product that can be analyzed by GC-MS. nih.gov Specialized capillary columns with high inertness, such as the Agilent CP-Volamine, have been developed to improve the analysis of polar amines, sometimes even without derivatization. gcms.cz

Typical GC-MS Derivatization and Analysis Parameters:

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Required to increase volatility and thermal stability. Agents include BSTFA, ethyl chloroformate, or phthalaldehyde. | nih.govjmaterenvironsci.comnih.gov |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., RTX®-5MS, Agilent CP-Volamine). | nih.govgcms.cz |

| Injector Temperature | ~250 °C | gcms.cz |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Ionization Mode | Electron Ionization (EI) is common, but softer techniques like Chemical Ionization (CI) can be used to preserve the molecular ion. | researchgate.net |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of N-(2-Aminoethyl)ethylenediamine acetate, confirming the arrangement of atoms and functional groups.

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Research Findings: For N-(2-Aminoethyl)ethylenediamine, the proton (¹H) NMR spectrum would show complex multiplets for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling between adjacent, non-equivalent groups. docbrown.info The protons on the nitrogen atoms (-NH and -NH₂) would appear as broad signals that can exchange with deuterium (B1214612) when D₂O is used as a solvent. The acetate counter-ion would exhibit a sharp singlet for its methyl (CH₃) protons, typically appearing around 1.9-2.1 ppm. nih.gov

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the diethylenetriamine (B155796) backbone and a separate signal for the carbonyl and methyl carbons of the acetate ion.

Predicted NMR Data for this compound:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₂-N-CH₂- | ~2.5 - 3.0 | Multiplet / Triplet of triplets |

| ¹H | -CH₂-NH₂ | ~2.7 - 3.2 | Multiplet |

| ¹H | -NH, -NH₂ | Variable, broad | Singlet (broad) |

| ¹H | CH₃-COO⁻ | ~1.9 - 2.1 | Singlet |

| ¹³C | -CH₂- groups | ~35 - 55 | N/A |

| ¹³C | CH₃-COO⁻ | ~20 - 25 | N/A |

| ¹³C | CH₃-COO⁻ | ~175 - 185 | N/A |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Research Findings: The IR spectrum of N-(2-Aminoethyl)ethylenediamine (DETA) is well-documented. nist.govnist.gov Key features include N-H stretching vibrations for primary and secondary amines in the 3250-3400 cm⁻¹ region, C-H stretching just below 3000 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. For the acetate salt, a strong, characteristic carboxylate (COO⁻) asymmetric stretching band would appear around 1550-1610 cm⁻¹, and a symmetric stretching band would be found near 1400-1440 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. For molecules like ethylene (B1197577) vinyl acetate, Raman can distinguish changes in the polymer backbone and functional groups. spectroscopyonline.com The Raman spectrum of this compound would show C-C and C-N stretching bands in the fingerprint region (800-1200 cm⁻¹) and prominent CH₂ deformation bands. spectroscopyonline.comchemicalbook.com

Characteristic Vibrational Frequencies (cm⁻¹):

| Frequency (cm⁻¹) | Vibration | Functional Group | Technique | Reference |

|---|---|---|---|---|

| 3250 - 3400 | N-H Stretch | Primary/Secondary Amine | IR, Raman | nist.gov |

| 2850 - 2960 | C-H Stretch | Alkane (-CH₂-) | IR, Raman | nist.gov |

| ~1550 - 1610 | C=O Asymmetric Stretch | Carboxylate (Acetate) | IR | researchgate.net |

| ~1590 - 1650 | N-H Bend (Scissoring) | Primary Amine | IR | nist.gov |

| ~1400 - 1440 | C=O Symmetric Stretch | Carboxylate (Acetate) | IR | researchgate.net |

| 1440 - 1470 | C-H Bend | Alkane (-CH₂-) | IR, Raman | spectroscopyonline.com |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. The ionization technique is critical.

Research Findings: For the parent amine, Diethylenetriamine (DETA), the molecular weight is 103.17 g/mol . nist.gov Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 103 is often weak or absent due to extensive fragmentation. The fragmentation pattern is dominated by the cleavage of C-C and C-N bonds, leading to characteristic iminium ions. The most prominent peak in the EI spectrum of DETA is typically at m/z 30 ([CH₂=NH₂]⁺), with other significant fragments at m/z 44, 58, and 73. nist.govchemicalbook.com

Softer ionization techniques like Electrospray Ionization (ESI) are better suited for analyzing the intact salt. nih.govtosohbioscience.com In positive-ion mode ESI-MS, this compound would be expected to show a strong signal for the protonated parent amine [DETA + H]⁺ at m/z 104. The acetate ion would not be observed in positive mode. This technique is highly sensitive and provides a clear determination of the molecular weight of the cationic portion of the salt. nih.gov

Key Mass-to-Charge Ratios (m/z) for Diethylenetriamine:

| m/z | Ionization Mode | Proposed Ion/Fragment | Reference |

|---|---|---|---|

| 104 | ESI (Positive) | [C₄H₁₃N₃ + H]⁺ (Protonated molecular ion) | nih.govtosohbioscience.com |

| 103 | EI | [C₄H₁₃N₃]⁺ (Molecular ion) | nist.gov |

| 73 | EI | [M - CH₂NH]⁺ | chemicalbook.com |

| 58 | EI | [CH₂=N⁺H-CH₂CH₃] or [C₂H₄NH₂-CH₂]⁺ | chemicalbook.com |

| 44 | EI | [CH₂CH₂NH₂]⁺ | chemicalbook.com |

| 30 | EI | [CH₂=NH₂]⁺ (Base Peak) | nist.govchemicalbook.com |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis provides the fundamental percentage composition of elements within the compound, confirming its empirical formula. For this compound (C₆H₁₇N₃O₂), the theoretical elemental composition serves as a benchmark for purity assessment. frontiersin.org

Studies on the thermal degradation of ethylene vinyl acetate (EVA) copolymers show a two-stage decomposition process. kpi.uaresearchgate.net The initial stage involves the loss of acetic acid (deacetylation), followed by the degradation of the remaining polymer backbone at higher temperatures. kpi.ua Similarly, the thermal decomposition of zinc hydroxy acetate involves the release of water, acetic acid, acetone, and carbon dioxide at elevated temperatures. marquette.edu For this compound, a multi-step degradation is anticipated. The initial weight loss would likely correspond to the loss of acetic acid, followed by the decomposition of the ethylenediamine (B42938) backbone. Research on the thermal degradation of aqueous ethylenediamine (EDA) indicates that it can form cyclic ureas and other degradation products. semanticscholar.orgresearchgate.net The TGA of polyamine-urea branched polyureas also shows complex, multi-stage degradation profiles. researchgate.net

Table 1: Anticipated Thermal Degradation Stages of this compound

| Temperature Range (°C) | Expected Event | Evolved Products (Hypothesized) |

| 100 - 200 | Loss of physisorbed water and initial decomposition | H₂O |

| 200 - 350 | Deacetylation and initial amine degradation | Acetic acid, Ammonia (B1221849) |

| 350 - 500 | Decomposition of the ethylenediamine backbone | Various nitrogenous compounds, Hydrocarbons |

| > 500 | Final decomposition to char and gaseous products | CO₂, NOx |

Note: This table is a hypothetical representation based on the thermal behavior of related compounds.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer highly sensitive and selective means for the detection and study of electroactive compounds like this compound. The amine functional groups can be oxidized at an electrode surface, providing a basis for quantitative analysis.

A highly effective method for the determination of polyamines involves high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED). nih.gov In one such method, polyamines are separated via ion-pairing reversed-phase chromatography. Post-separation, they pass through a reactor containing immobilized polyamine oxidase. This enzyme catalyzes the oxidation of the polyamines, producing hydrogen peroxide, which is then detected electrochemically at a platinum electrode. nih.gov This approach provides excellent sensitivity, with detection limits in the picomole range for polyamines like putrescine, spermidine (B129725), and spermine (B22157). nih.gov

The redox behavior of polyamines is also of significant interest due to their biological roles in maintaining cellular redox homeostasis. frontiersin.orgnih.gov Polyamines can act as antioxidants by scavenging free radicals, but their catabolism can also generate reactive oxygen species (ROS). nih.govnih.gov The electrochemical study of this compound can provide insights into its redox potential and its interactions with biological systems. The study of rhenium(V)-amino acid complexes has shown that the voltammograms of such complexes reveal current contributions from the metal's redox couple and the amino acid ligand, indicating that the amine portion is electrochemically active. nih.gov

Table 2: Electrochemical Detection of Polyamines using HPLC-ED with Post-Column Enzyme Reactor

| Polyamine | Detection Limit (pmol) |

| Putrescine | 0.3 |

| Spermidine | 0.5 |

| Spermine | 0.6 |

| Cadaverine | 4.0 |

Data sourced from Maruta et al. (1989) nih.gov

Development of Novel Analytical Probes and Sensing Platforms

The demand for rapid, sensitive, and selective detection of polyamines has driven the development of novel analytical probes and sensing platforms. These often rely on fluorescence, colorimetry, or advanced electrochemical principles.

Fluorescent Probes: A variety of fluorescent probes have been designed for polyamine detection. nih.govencyclopedia.pub For instance, tetraphenylethylene (B103901) (TPE) derivatives with carboxylic acid groups can form complexes with polyamines like spermine and spermidine through electrostatic and hydrogen-bonding interactions. This complexation restricts the intramolecular rotation of the TPE derivative, leading to a significant enhancement in fluorescence emission. nih.gov Another strategy involves chromophore reactions, where a probe molecule undergoes a chemical reaction with the polyamine, resulting in a distinct colorimetric and fluorescent response. encyclopedia.pub Pyrrolopyrrole aza-BODIPY (PPAB) based probes, for example, show a color change from green to yellow and a "turn-on" fluorescence in the presence of polyamines. nih.govencyclopedia.pub

Colorimetric Sensor Arrays: Colorimetric sensor arrays provide a powerful tool for the identification of aliphatic amines. These arrays can be constructed from nanoporous pigments containing chemically responsive dyes. acs.org When exposed to different amines, the dyes exhibit unique color changes, creating a "fingerprint" for each analyte that can be analyzed using statistical methods like hierarchical cluster analysis (HCA). acs.org This technology allows for the discrimination between structurally similar amines. acs.org

Electrochemical Biosensors: Electrochemical biosensors represent another frontier in amine detection. These can be based on various platforms, including molecularly imprinted polymers (MIPs) integrated into carbon paste electrodes, or nanocomposite films on gold electrodes. mdpi.com For example, a sensor for tyramine (B21549) was developed using a nanocomposite of a polymer and gold nanoparticles, achieving a low detection limit. mdpi.com Such platforms could be adapted for the specific detection of this compound.

Sensing Platforms for Aliphatic Amines:

| Platform Type | Principle | Target Analytes | Detection Limit |

| Fluorescent Conjugated Porous Polymers | "Turn-on" fluorescence | Aromatic and Aliphatic Amines | 43 nM rsc.org |

| Colorimetric Sensor Array | Color change of responsive dyes | Structurally similar aliphatic amines | Below PEL (Permissible Exposure Limit) acs.org |

| HPLC with Fluorescent Derivatization | Derivatization with IPPIE reagent | 12 Aliphatic Amines | 0.66-4.02 ng/L (Instrumental) nih.gov |

| Clickable Live Cell Probe | Click-conjugation to a fluorophore | Spermidine | N/A merckmillipore.com |

This table presents examples of sensing platforms and their performance for various amines.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. youtube.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For N-(2-Aminoethyl)ethylenediamine acetate (B1210297), DFT calculations can determine its most stable three-dimensional conformation by optimizing the molecular geometry. From this optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of protonation and interaction with other polar species.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net Studies on related ethylenediamine (B42938) derivatives have shown that DFT calculations can effectively model their binding to surfaces and predict reaction outcomes. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for N-(2-Aminoethyl)ethylenediamine Cation (Note: These are representative values for illustrative purposes, calculated at a typical B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value | Significance |

| Energy of HOMO | -8.5 eV | Indicates electron-donating capability (e.g., at lone pairs) |

| Energy of LUMO | +2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 10.6 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Quantifies molecular polarity |

| Mulliken Charge on N1 (primary) | -0.85 | Predicts site of electrophilic attack or protonation |

| Mulliken Charge on N2 (secondary) | -0.79 | Predicts a secondary site for interaction |

Molecular Dynamics Simulations of Solution Behavior and Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. youtube.com MD simulations apply classical mechanics to large systems containing thousands of atoms, including solvent molecules, providing a dynamic picture of molecular behavior. oup.com

For N-(2-Aminoethyl)ethylenediamine acetate, MD simulations are invaluable for studying its behavior in aqueous solution. By simulating a box containing the compound and a large number of water molecules, researchers can observe the solvation process directly. These simulations can reveal:

Hydration Shells: How water molecules arrange around the protonated amine groups and the acetate counter-ion.

Hydrogen Bonding: The dynamics, lifetime, and network of hydrogen bonds formed between the compound and water, and within the compound itself.

Conformational Dynamics: The flexibility of the ethylenediamine backbone and the different conformations (e.g., gauche, trans) it adopts in solution. Studies on similar polyamines have highlighted the importance of conformational flexibility in their interactions with biomolecules. researchgate.net

Ion Pairing: The proximity and interaction time between the N-(2-Aminoethyl)ethylenediammonium cation and the acetate anion in solution.

These simulations rely on force fields, such as CHARMM, AMBER, or OPLS, which are sets of parameters that define the potential energy of the system. oup.comacs.org

Table 2: Typical Setup for an MD Simulation of this compound in Water

| Parameter | Example Specification | Purpose |

| Force Field | CHARMM36m | Defines the interatomic potentials for the system. |

| Water Model | TIP3P | A standard, computationally efficient model for water molecules. |

| System Size | 1 ion pair + ~2000 water molecules | Ensures bulk water behavior and avoids self-interaction. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions. |

Prediction of Thermochemical Properties and Reaction Pathways

Computational chemistry provides robust methods for predicting the thermochemical properties of molecules, which are essential for understanding chemical reactions and process stability. researchgate.net High-level ab initio methods, such as G4 or W1 theory, can calculate properties like the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) with high accuracy. nih.gov

For this compound, these calculations can predict the energetics of its formation from the parent amine and acetic acid. The NIST-TRC Web Thermo Tables provide critically evaluated experimental data for the parent amine, diethylenetriamine (B155796), which can serve as a benchmark for computational results. nist.govnist.gov

Furthermore, computational methods can map out entire reaction pathways. By locating transition state structures, chemists can calculate activation energy barriers for various reactions, such as decomposition or further functionalization. scispace.com For instance, the mechanism of reductive amination, a common reaction for amines, has been investigated in detail using such methods, revealing the crucial role of intermediates and co-catalysts. nih.gov This approach could be used to study the reactivity of the primary and secondary amine groups of N-(2-Aminoethyl)ethylenediamine under various conditions.

Table 3: Selected Thermochemical Data for Diethylenetriamine (DETA) (Data sourced from the NIST Chemistry WebBook and other literature as a proxy for the parent amine.)

| Property | Value | Unit | Significance |

| Molecular Weight | 103.17 | g/mol | Basic physical property. nih.gov |

| Boiling Point (at 760 mmHg) | 207 | °C | Indicates volatility. nih.gov |

| Enthalpy of Vaporization (ΔvapH°) | 54.4 ± 0.4 | kJ/mol | Energy required to vaporize the liquid. nist.gov |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -103.8 ± 1.2 | kJ/mol | Thermodynamic stability relative to elements. nist.gov |

Ligand Field Theory and Metal-Ligand Bonding Analysis

N-(2-Aminoethyl)ethylenediamine (dien) is a classic tridentate ligand, meaning it can bind to a metal center through its three nitrogen atoms. wikipedia.org Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, merging ideas from Crystal Field Theory and Molecular Orbital Theory. britannica.comwikipedia.org It explains how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. fiveable.melibretexts.org

When 'dien' coordinates to a metal ion, its three nitrogen atoms typically occupy three adjacent (facial, or fac) or meridional (mer) positions in the coordination sphere. In a pseudo-octahedral complex, the five d-orbitals of the metal split into two sets: a lower-energy t₂g set and a higher-energy eg* set. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo depends on the ligand's identity and is described by the spectrochemical series. Amine ligands like 'dien' are considered moderately strong-field ligands, causing a significant but not exceptionally large splitting. This splitting determines the complex's color, magnetic properties, and reactivity. numberanalytics.com For example, studies on mixed-ligand copper(II) complexes containing 'dien' have shown how the coordination environment influences spectroscopic and electrochemical properties. researchgate.net Similarly, platinum(II) complexes with 'dien' are well-characterized. nih.govacs.org Computational methods can be used to calculate the energies of the resulting molecular orbitals and quantify the nature of the metal-ligand bonds.

Table 4: The Spectrochemical Series (Abbreviated) (A series ranking ligands by their ability to increase the d-orbital splitting, Δo)

| Weak Field Ligands (Small Δo) | < | Medium Field Ligands | < | Strong Field Ligands (Large Δo) |

| I⁻ < Br⁻ < S²⁻ < Cl⁻ | < | F⁻ < H₂O < NH₃ / R-NH₂ | < | CN⁻ < CO |

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational tools to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models being cornerstone methodologies. nih.gov These statistical models aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or a physicochemical property (QSPR). nih.govnih.gov

For a series of compounds related to this compound (e.g., with different substituents on the amine or different counter-ions), a QSPR model could be developed to predict properties like boiling point, solubility, or pKa. A QSAR model could predict a specific biological activity, such as antimicrobial efficacy or performance as an epoxy curing agent.

To build these models, a set of "molecular descriptors" is calculated for each molecule. These are numerical values that encode different aspects of the molecular structure. A statistical method, such as multiple linear regression, is then used to find a mathematical equation linking these descriptors to the property or activity of interest. nih.govrsc.org

Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Describes atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | Encodes the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to polarity and electronic reactivity. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Describes partitioning behavior and hydrogen bonding potential. |

By developing such models, chemists can predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts toward molecules with desired characteristics.

Emerging Research Frontiers and Future Directions

Integration in Multifunctional Hybrid Materials

A significant frontier for polyamines like N-(2-Aminoethyl)ethylenediamine acetate (B1210297) is their incorporation into multifunctional hybrid materials, particularly as catalytic components. Research into structurally similar polyamines, such as tris(2-aminoethyl)amine (B1216632) (TAEA), demonstrates the viability of this approach. These amines can be anchored onto solid supports like metal oxides to create highly effective heterogeneous catalysts. mdpi.comnih.gov The basic amine groups are crucial active sites for reactions like the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com

Studies have successfully modified metal oxides such as Magnesium Oxide (MgO), Alumina (Al₂O₃), and Niobia (Nb₂O₅) with TAEA. nih.gov The method of anchoring the amine to the support—either directly or through a functionalizing agent—and the acid-base properties of the oxide support itself significantly influence the catalyst's performance. nih.govchemicalbook.com For instance, catalysts using MgO as a support have shown superior activity in the Knoevenagel condensation between furfural (B47365) and malononitrile. mdpi.comnih.gov The effectiveness of these materials hinges on the number and accessibility of the amine groups, with diamine and triamine functionalized materials showing higher catalytic activity than those with single amine groups. mdpi.com This body of research strongly suggests a promising role for N-(2-Aminoethyl)ethylenediamine acetate in developing next-generation catalysts, where its multiple amine functionalities can be leveraged for enhanced performance.

Table 1: Research Findings on Hybrid Catalytic Materials Using a Structurally Related Polyamine (TAEA)

| Support Material | Surface Area (m²/g) | Modification Method | Catalytic Application | Key Finding | Citation |

|---|---|---|---|---|---|

| Magnesium Oxide (MgO) | 130 | Direct anchoring of TAEA | Knoevenagel Condensation | Superior catalytic activity due to the basic nature of the support enhancing amine interaction. | mdpi.comnih.gov |

| Alumina (Al₂O₃) | 172 | Anchoring via CIPTMS* | Knoevenagel Condensation | Acidic-basic properties of the support determine the strength of amine interaction and catalytic efficiency. | nih.govchemicalbook.com |

| Niobia (Nb₂O₅) | 123 | Direct anchoring & via CIPTMS* | Knoevenagel Condensation | The anchoring method and support acidity influence the formation of different active species. | nih.govchemicalbook.com |

Innovations in Sustainable Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including polyamine acetates. The focus is on developing processes that are more efficient, use less hazardous materials, and minimize waste. sphinxsai.com Innovations in this area include the use of greener solvents, avoiding hazardous reagents, and improving atom economy. sphinxsai.com For example, traditional acetylation methods often use reagents like acetic anhydride, which generates acetic acid as a byproduct. sphinxsai.com Green synthesis approaches aim to replace such materials and streamline reactions to reduce waste.

In the context of polyamines, research is directed at improving the efficiency of hydrogenation reactions used in their synthesis. One patented method for preparing the related compound N1-(2-aminoethyl)-1,2-ethanediamine focuses on a hydrogenation process that improves the transformation efficiency of the raw materials and suppresses the formation of byproducts, simplifying later separation stages. google.com Furthermore, the application of polyamines extends to creating more sustainable consumer and industrial products. For instance, Aminoethyl Ethanolamine (B43304) (AEEA), which shares functional similarities, is used in surfactants, corrosion inhibitors, and textile processing as a softening and anti-static agent. silverfernchemical.com The development of bio-based and biodegradable materials, such as modifying polylactic acid (PLA) with poly(ethylene-co-vinyl acetate), showcases how acetate-containing polymers can be used to create more environmentally friendly plastics with improved properties. nih.govnih.gov

Challenges and Opportunities in Polyamine Acetate Chemistry

The chemistry of polyamines is rich with both challenges and opportunities. A primary challenge lies in controlling the reactivity of the multiple amine groups, which influences their interaction with other molecules and materials. However, this same feature presents significant opportunities. In biochemistry and medicine, the unique metabolism of polyamines in cancer cells has made them a target for anticancer strategies. nih.govnih.gov Advances in understanding these metabolic pathways are opening new avenues for research into therapies that can exploit these differences between healthy and cancerous cells. nih.gov

The core challenges involve achieving specificity and overcoming compensatory mechanisms in biological systems, such as the cellular uptake of polyamines from the diet when internal synthesis is blocked. nih.gov This has led to strategies like "polyamine blocking therapy," which combines synthesis inhibition with a blockade of polyamine transport. nih.gov From a chemical synthesis perspective, the challenge is to design and produce molecules that can precisely target specific enzymes or pathways in polyamine metabolism. nih.gov These efforts highlight a major opportunity: leveraging the fundamental chemistry of polyamine acetates to design molecules for highly specific applications, from targeted pharmaceuticals to specialized industrial agents like metal chelators and epoxy curing agents. google.com

Cross-Disciplinary Research Synergies

The future of this compound research lies in the synergy between different scientific disciplines. The integration of organic chemistry, materials science, and catalysis is evident in the development of the hybrid materials discussed previously. mdpi.comchemicalbook.com In this area, chemists synthesize and modify the polyamine, while materials scientists embed it into oxide frameworks, and chemical engineers test its catalytic performance. nih.gov

A powerful synergy also exists between chemistry and life sciences. The study of polyamine metabolism in neurodegenerative diseases and cancer requires collaboration between chemists, biochemists, and medical researchers. nih.govmdpi.com For example, understanding how polyamines are synthesized and degraded is crucial for developing inhibitors with therapeutic potential. mdpi.com Furthermore, the combination of polymer chemistry and materials science is leading to novel biomaterials. Research on blending polylactic acid (PLA) with copolymers like poly(ethylene-co-vinyl acetate) (EVA) and nanoparticles like TiO₂ demonstrates a synergistic effect, resulting in materials with enhanced thermal stability and controlled crystallization behavior, suitable for medical devices and sustainable packaging. nih.govnih.gov These collaborations are essential for translating the fundamental properties of polyamine acetates into practical, high-value applications.

Q & A

Q. What are the recommended synthesis protocols for N-(2-Aminoethyl)ethylenediamine acetate, and how can purity be validated?

- Methodological Answer : A common synthesis route involves reacting ethylenediamine with acetic acid under controlled stoichiometric conditions. For example, in a related diamine synthesis (Ethylenediamine Diacetate), acetic acid is added dropwise to ethylenediamine in a molar ratio of 2:1, followed by refluxing in anhydrous ethanol. Post-synthesis, purity is validated via electrospray ionization mass spectrometry (ESI-MS) and thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1) as the mobile phase . Crystallization is critical to remove unreacted precursors.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as exposure can cause respiratory irritation. If inhaled, transfer to fresh air and administer oxygen if breathing is labored .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers away from heat sources and oxidizing agents to prevent decomposition .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :